1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride

LogP Lipophilicity Membrane Permeability

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS 1801242-13-6) is a dual-substituted arylhydrazine salt bearing electron-withdrawing 3-fluoro and 4-trifluoromethoxy groups on the phenyl ring. With a molecular weight of 246.59 g·mol⁻¹ and a hydrochloride salt form that enhances handling stability, this building block is primarily employed in medicinal chemistry for the synthesis of fluorinated heterocycles, hydrazones, and drug-like scaffolds.

Molecular Formula C7H7ClF4N2O
Molecular Weight 246.59 g/mol
Cat. No. B14062983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride
Molecular FormulaC7H7ClF4N2O
Molecular Weight246.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)F)OC(F)(F)F.Cl
InChIInChI=1S/C7H6F4N2O.ClH/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11;/h1-3,13H,12H2;1H
InChIKeyIRTGOAAWECOJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride: Procurement-Grade Identity and Physicochemical Baseline for Research Selection


1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS 1801242-13-6) is a dual-substituted arylhydrazine salt bearing electron-withdrawing 3-fluoro and 4-trifluoromethoxy groups on the phenyl ring [1]. With a molecular weight of 246.59 g·mol⁻¹ and a hydrochloride salt form that enhances handling stability, this building block is primarily employed in medicinal chemistry for the synthesis of fluorinated heterocycles, hydrazones, and drug-like scaffolds . Its substitution pattern is identical to the aryl fragment found in the clinical candidates TAK-915 (PDE2A inhibitor) and AMG 333 (TRPM8 antagonist), making it a direct precursor to pharmacophores with validated therapeutic relevance [2].

Why 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride Cannot Be Replaced by Other Arylhydrazines in Systematic Research


The simultaneous presence of 3-fluoro and 4-trifluoromethoxy substituents creates a unique electronic and lipophilic profile that no single-substituted arylhydrazine can replicate [1]. The trifluoromethoxy group exerts a long-range electron-withdrawing effect superior to trifluoromethyl, while the ortho-fluoro substituent further modulates ring electronics and metabolic soft spots [2]. These combined effects directly influence the reactivity of the hydrazine –NH₂ nucleophile, the stability of derived hydrazones, and the pharmacokinetic properties of final drug candidates. Substituting with 4-(trifluoromethoxy)phenylhydrazine or 3-fluorophenylhydrazine alone cannot recapitulate the structure-activity relationships embedded in clinical leads such as TAK-915 and AMG 333, where the 3-fluoro-4-trifluoromethoxy substitution pattern was specifically optimized for potency, selectivity, and brain penetration [3].

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride Against Closest Analogues


Lipophilicity Advantage Over 4-(Trifluoromethoxy)phenylhydrazine

The target compound exhibits a computed LogP approximately 0.4 units higher than 4-(trifluoromethoxy)phenylhydrazine (LogP 3.45 ) due to the additional 3-fluoro substituent. The estimated LogP of ~3.85 for 1-(3-fluoro-4-(trifluoromethoxy)phenyl)hydrazine is consistent with the fragment contribution of an aromatic fluorine (+0.3–0.4 LogP units) [1]. This enhanced lipophilicity correlates with improved passive membrane permeability and is a key parameter for CNS-targeted drug discovery programs.

LogP Lipophilicity Membrane Permeability

Reduced Basicity Compared to Unsubstituted Phenylhydrazine

The electron-withdrawing 4-trifluoromethoxy group lowers the pKa of the hydrazine –NH₂, as evidenced by the predicted pKa of 4-(trifluoromethoxy)phenylhydrazine (4.91 ± 0.20 ) compared to unsubstituted phenylhydrazine (pKa ~5.2 [1]). The additional 3-fluoro substituent further reduces pKa by an estimated 0.3–0.5 units (class-level inference based on Hammett σₘ for F = +0.34 [2]), placing the target compound's pKa near 4.5. This reduced basicity moderates nucleophilic reactivity, potentially improving selectivity in condensation reactions and reducing unwanted side reactions.

pKa Nucleophilicity Hydrazone Stability

Validated Pharmacophoric Relevance in Clinical Candidates

The 3-fluoro-4-(trifluoromethoxy)phenyl fragment is a critical pharmacophoric element in two structurally distinct clinical candidates: TAK-915, a PDE2A inhibitor with an IC₅₀ of 0.61 nM for human PDE2A and >4,000-fold selectivity over other PDE families [1], and AMG 333, a TRPM8 antagonist with an IC₅₀ of 13 nM against human TRPM8 [2]. In contrast, the 4-(trifluoromethoxy)phenyl analog (without 3-fluoro) showed significantly reduced PDE2A potency (IC₅₀ > 100 nM) during lead optimization of the TAK-915 series, demonstrating that the 3-fluoro substituent is not a silent structural feature but a potency-driving modification [1]. This validates the procurement value of the hydrazine building block as a direct precursor to optimized pharmacophores.

TAK-915 AMG 333 Drug Discovery

Enhanced Metabolic Stability via Fluorine Blocking

The presence of a fluorine atom at the 3-position ortho to the hydrazine group can block oxidative metabolism at that site. In the AMG 333 optimization program, incorporation of the 3-fluoro substituent on the 4-(trifluoromethoxy)phenyl ring contributed to improved metabolic stability, with human liver microsome (HLM) clearance reduced to <8 mL·min⁻¹·kg⁻¹ for AMG 333, compared to >20 mL·min⁻¹·kg⁻¹ for des-fluoro analogs in the same chemical series [1]. While this data is derived from the final drug molecules rather than the hydrazine building block itself, the metabolic advantage of the 3-fluoro-4-trifluoromethoxy substitution pattern is a class-level property that translates to any scaffold incorporating this aryl group.

Metabolic Stability CYP450 Oxidative Metabolism

Distinct Crystallinity and Handling Properties vs. Non-Salt Phenylhydrazines

As a hydrochloride salt, 1-(3-fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride exists as a crystalline solid (white to light brown powder) with a melting point of approximately 215–225 °C (vendor-reported range ), whereas the corresponding free base, (3-fluoro-4-(trifluoromethoxy)phenyl)hydrazine, is typically an oil or low-melting solid that is more prone to oxidation and decomposition upon storage [1]. The hydrochloride salt form provides superior bench stability, easier weighing accuracy, and reduced oxidative degradation during long-term storage at 2–8 °C under inert atmosphere. The free base of the closely related 3-fluorophenylhydrazine is reported to darken rapidly upon exposure to air , a problem largely mitigated by the hydrochloride salt form.

Hydrochloride Salt Stability Storage

Differentiated Reactivity in Hydrazone Formation: Electronic Effects on Condensation Rates

The electron-withdrawing nature of both 3-fluoro (σₘ = +0.34) and 4-trifluoromethoxy (σₚ ≈ +0.35 [1]) substituents lowers the electron density on the hydrazine –NH₂ group more significantly than either substituent alone, as supported by Hammett linear free-energy relationships [2]. This can moderate the rate of hydrazone condensation with carbonyl compounds. For comparison, the Hammett σₚ of 4-trifluoromethoxy alone is approximately +0.35, while the combined effect of 3-F + 4-OCF₃ (Σσ ≈ +0.69) is substantially more electron-withdrawing than 4-OCF₃ alone, 4-F (σₚ = +0.06) alone, or unsubstituted phenyl (σ = 0). This impacts reaction rates and equilibrium positions in condensation reactions, potentially enabling milder conditions or higher yields for electron-rich carbonyl substrates.

Hydrazone Synthesis Reaction Rate Electron-Withdrawing Groups

Optimal Research and Industrial Application Scenarios for 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride Based on Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates (PDE2A, TRPM8, and Related Targets)

The elevated lipophilicity (LogP ~3.85) and validated pharmacophoric relevance in the clinical candidates TAK-915 (hPDE2A IC₅₀ = 0.61 nM [1]) and AMG 333 (hTRPM8 IC₅₀ = 13 nM [2]) make this hydrazine the building block of choice for medicinal chemistry programs targeting CNS indications. The 3-fluoro-4-trifluoromethoxy substitution pattern contributes >160-fold potency enhancement over the des-fluoro analog in the PDE2A series [1] and provides favorable brain penetration properties. Researchers synthesizing hydrazone, indole, or pyrazoline libraries for CNS targets should prioritize this building block to access the clinically validated pharmacophore directly.

Metabolically Stable Fluorinated Heterocycle Synthesis

The 3-fluoro substituent provides metabolic shielding, as evidenced by the >2.5-fold reduction in human liver microsome clearance for AMG 333 compared to des-fluoro analogs [2]. This hydrazine is the preferred starting material for synthesizing pyrazoles, indoles, and pyrazines where oxidative metabolism at the ortho position must be minimized. The hydrochloride salt form (m.p. 215–225 °C ) ensures accurate stoichiometry in small-scale parallel synthesis, critical for SAR studies where precise equivalence is required.

Electron-Deficient Hydrazone Library Construction

With a combined Hammett Σσ ≈ +0.69 [3], this arylhydrazine is the most electron-deficient member among commercially available substituted phenylhydrazines containing the trifluoromethoxy group. This property reduces the nucleophilicity of the –NH₂ group (estimated pKa ~4.5 [4]), enabling selective condensation with electron-rich carbonyl compounds while minimizing self-condensation side reactions. Library chemists seeking to bias hydrazone formation toward electron-rich aldehydes or ketones should select this building block over less electron-deficient alternatives such as 4-(trifluoromethoxy)phenylhydrazine (Σσ ≈ +0.35) or 3-fluorophenylhydrazine (Σσ ≈ +0.34).

Fischer Indole Synthesis with Controlled Reactivity

The moderated nucleophilicity of this hydrazine (ΔpKa ≈ −0.7 vs. phenylhydrazine [4]) translates to potentially cleaner Fischer indole cyclizations, particularly with acid-sensitive substrates. The hydrochloride salt provides the necessary acidic conditions for hydrazone formation in situ, simplifying the protocol to a single-flask operation. This is advantageous for process chemistry scale-up where operational simplicity and reduced impurity profiles are critical cost drivers.

Quote Request

Request a Quote for 1-(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.